molecular formula C14H29BrO5Si B12635224 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate CAS No. 919785-21-0

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate

Katalognummer: B12635224
CAS-Nummer: 919785-21-0
Molekulargewicht: 385.37 g/mol
InChI-Schlüssel: RIFVNKPIAVCMKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:

2-bromo-2-methylpropionyl chloride+triethoxysilane4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate\text{2-bromo-2-methylpropionyl chloride} + \text{triethoxysilane} \rightarrow \text{this compound} 2-bromo-2-methylpropionyl chloride+triethoxysilane→4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate

Analyse Chemischer Reaktionen

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

    Polymerization: The compound can participate in polymerization reactions to form crosslinked polymer networks.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .

Wissenschaftliche Forschungsanwendungen

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate include:

The uniqueness of this compound lies in its specific combination of reactive groups, which allows for versatile applications in various fields.

Eigenschaften

CAS-Nummer

919785-21-0

Molekularformel

C14H29BrO5Si

Molekulargewicht

385.37 g/mol

IUPAC-Name

4-triethoxysilylbutyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3

InChI-Schlüssel

RIFVNKPIAVCMKW-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.